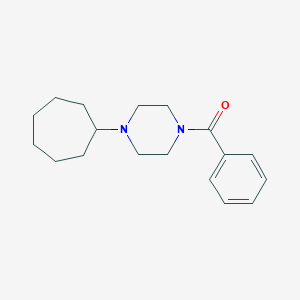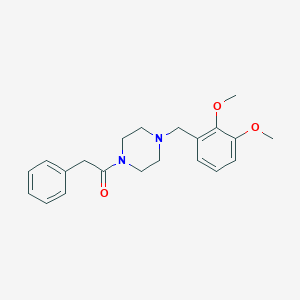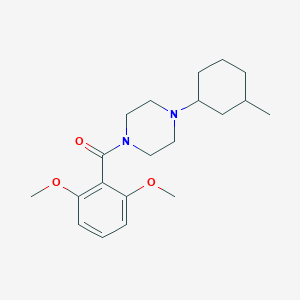
4-(1-Cyclohexylpiperidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Cyclohexylpiperidin-4-yl)morpholine, also known as CPP or N-cyclohexyl-4-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of morpholine derivatives and has been found to possess a variety of biochemical and physiological effects. In
Wirkmechanismus
4-(1-Cyclohexylpiperidin-4-yl)morpholine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors.
Biochemical and Physiological Effects
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit long-term potentiation (LTP), which is a process involved in learning and memory. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has also been found to decrease the release of dopamine in the brain, which is involved in the reward system and drug addiction. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to have neuroprotective effects by reducing the damage caused by excitotoxicity, which is a process involved in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several advantages as a research tool. It is a highly selective and potent antagonist of the NMDA receptor, which allows for the study of the receptor's function in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine is also relatively stable and can be easily synthesized and purified. However, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has some limitations as a research tool. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine can have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
For 4-(1-Cyclohexylpiperidin-4-yl)morpholine include the development of new derivatives and the study of the role of the NMDA receptor in various neurological disorders.
Synthesemethoden
4-(1-Cyclohexylpiperidin-4-yl)morpholine can be synthesized using a variety of methods, including the reaction of N-cyclohexylpiperidine with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography to obtain pure 4-(1-Cyclohexylpiperidin-4-yl)morpholine. Other methods of synthesis include the use of different reagents and catalysts, which can lead to the formation of different 4-(1-Cyclohexylpiperidin-4-yl)morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes such as learning, memory, and pain perception. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to study the mechanisms underlying drug addiction and dependence.
Eigenschaften
Molekularformel |
C15H28N2O |
|---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
4-(1-cyclohexylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |
InChI-Schlüssel |
XYZMNXUEWAYJBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Kanonische SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)












